molecular formula C18H19NO3 B268290 N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B268290
M. Wt: 297.3 g/mol
InChI Key: QQXPSWXBFIQRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of acetaminophen and is known to have analgesic and anti-inflammatory properties.

Mechanism of Action

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide is known to inhibit the reuptake of the endocannabinoid anandamide, leading to an increase in its concentration in the brain. Anandamide is known to have analgesic and anti-inflammatory properties, which may explain the analgesic and anti-inflammatory effects of N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide. N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide also activates the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. It also has a low toxicity profile, which makes it safe for use in animal studies. However, N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex and not fully understood.

Future Directions

There are several future directions for research on N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide. One potential direction is the development of N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide-based therapeutics for the treatment of pain and inflammation. Another potential direction is the use of N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide and its potential therapeutic applications. Additionally, research is needed to determine the long-term effects of N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide and its safety profile.

Synthesis Methods

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide can be synthesized through a multi-step reaction involving the reaction of 4-methylphenol with allyl bromide to form 2-allylphenol. This intermediate is then coupled with 2-bromoanisole to form N-[2-(allyloxy)phenyl]-2-methoxyacetamide which is then hydrolyzed to form N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(2-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C18H19NO3/c1-3-12-21-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,19,20)

InChI Key

QQXPSWXBFIQRHS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

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